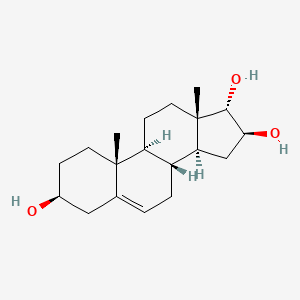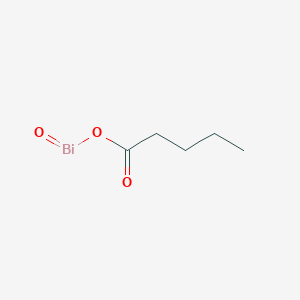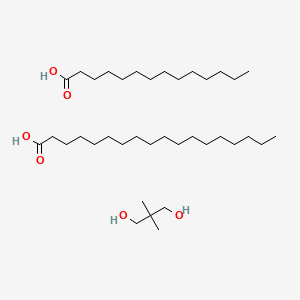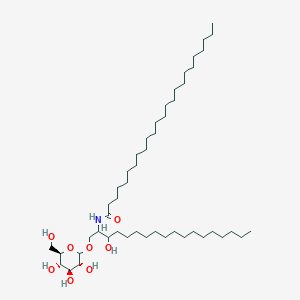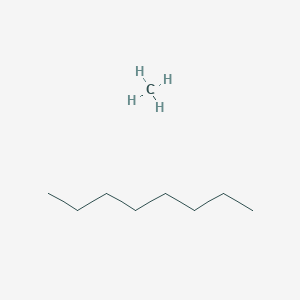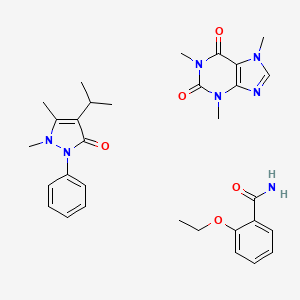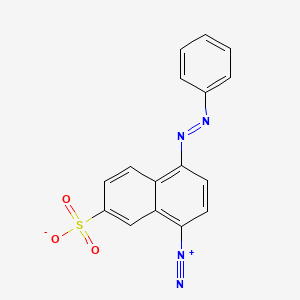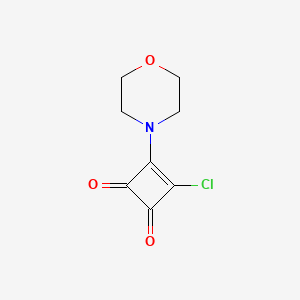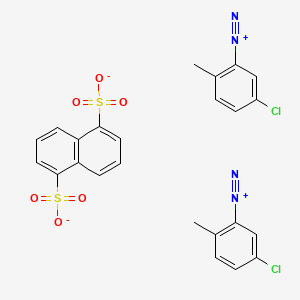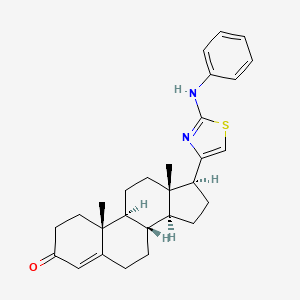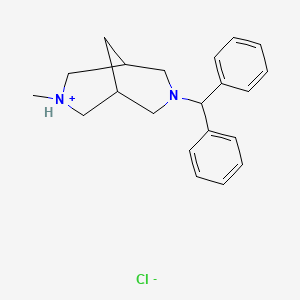
3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure consists of a diazabicyclo nonane core with diphenylmethyl and methyl substituents, making it a versatile molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable diazabicyclo nonane derivative with diphenylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as receptors in the central nervous system. It acts as a positive allosteric modulator of AMPA receptors, enhancing their activity and potentially improving cognitive functions. The molecular pathways involved include the modulation of glutamatergic neurotransmission, which plays a crucial role in memory and learning processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Diazabicyclo(3.3.1)nonane derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzylpiperidines: Another class of compounds with similar pharmacological activities but different structural frameworks.
Uniqueness
3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate AMPA receptors sets it apart from other compounds in its class, making it a valuable molecule for research and potential therapeutic applications.
Propriétés
Numéro CAS |
64304-24-1 |
|---|---|
Formule moléculaire |
C21H27ClN2 |
Poids moléculaire |
342.9 g/mol |
Nom IUPAC |
3-benzhydryl-7-methyl-3-aza-7-azoniabicyclo[3.3.1]nonane;chloride |
InChI |
InChI=1S/C21H26N2.ClH/c1-22-13-17-12-18(14-22)16-23(15-17)21(19-8-4-2-5-9-19)20-10-6-3-7-11-20;/h2-11,17-18,21H,12-16H2,1H3;1H |
Clé InChI |
ALHWTQFNZXITBS-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CC2CC(C1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


